molecular formula C13H10ClIO B2954931 1-[(4-Chlorophenyl)methoxy]-4-iodobenzene CAS No. 884188-41-4

1-[(4-Chlorophenyl)methoxy]-4-iodobenzene

Cat. No.: B2954931
CAS No.: 884188-41-4
M. Wt: 344.58
InChI Key: XSCFEVMHPPUWIC-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methoxy]-4-iodobenzene is a halogenated aromatic compound with the molecular formula C₁₃H₁₀ClIO and a molecular weight of 344.58 g/mol. Its structure consists of a benzene ring substituted with an iodine atom at the para position and a (4-chlorophenyl)methoxy group at the adjacent position. The (4-chlorophenyl)methoxy group introduces steric and electronic effects due to the chlorine atom’s electronegativity and the methoxy linker’s flexibility. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications .

Properties

IUPAC Name

1-chloro-4-[(4-iodophenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClIO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCFEVMHPPUWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methoxy]-4-iodobenzene typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methoxy]-4-iodobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Chlorophenyl)methoxy]-4-iodobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-4-iodobenzene involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-[(4-Chlorophenyl)methoxy]-4-iodobenzene with structurally related compounds, focusing on substituent effects, reactivity, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 4-Iodo, (4-chlorophenyl)methoxy C₁₃H₁₀ClIO 344.58 Intermediate in pharmaceuticals
1-(10-(4-Iodophenoxy)decyloxy)-4-iodobenzene 4-Iodo, decyloxy-linked 4-iodophenoxy C₂₂H₂₇I₂O₂ 640.27 Indole synthesis under hydrogenation
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene 4-Iodo, 4-ethoxybenzyl, 1-chloro C₁₆H₁₆ClIO 368.66 Building block for agrochemicals
1-(Ethoxymethoxy)-4-iodobenzene 4-Iodo, ethoxymethoxy C₉H₁₁IO₂ 310.09 Solubility studies, intermediates
1-Chloro-4-[[(3-iodo-2-propynyl)oxy]methoxy]benzene 4-Chloro, propargyl-iodo linker C₁₀H₉ClIO₂ 351.54 Antimicrobial agents

Structural and Functional Analysis

Substituent Position and Reactivity :

  • The iodine atom at the para position in this compound enhances electrophilic substitution reactivity compared to meta-substituted analogs (e.g., 1-[(4-Chlorophenyl)methoxy]-3-iodobenzene ). This positioning facilitates coupling reactions, such as Suzuki-Miyaura or Ullmann cross-couplings, due to improved steric accessibility.
  • The (4-chlorophenyl)methoxy group provides electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution (NAS) reactions compared to ethoxymethoxy derivatives (e.g., 1-(Ethoxymethoxy)-4-iodobenzene) .

Applications in Synthesis: Compounds like 1-(10-(4-Iodophenoxy)decyloxy)-4-iodobenzene () share the 4-iodophenoxy motif but feature a long alkyl chain, enabling phase-transfer catalysis in indole synthesis. In contrast, the target compound’s compact structure favors use in small-molecule drug intermediates . 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene () demonstrates how chloro and ethoxybenzyl groups enhance lipophilicity, making it suitable for agrochemical precursors, whereas the target compound’s methoxy linker improves solubility in polar solvents .

Comparative Stability and Hazard Profiles :

  • The propargyl-iodo linker in 1-Chloro-4-[[(3-iodo-2-propynyl)oxy]methoxy]benzene () introduces alkyne reactivity but poses instability under acidic conditions. The target compound’s aryl ether backbone offers greater thermal and hydrolytic stability .

Key Research Findings

  • Synthetic Utility : The iodine atom in this compound can be selectively replaced via halogen-exchange reactions, enabling modular synthesis of polyaromatic systems .
  • Biological Relevance : Analogous compounds with chlorophenyl and iodo substituents (e.g., pesticides in ) highlight the role of halogen bonding in enhancing binding affinity to biological targets .

Biological Activity

1-[(4-Chlorophenyl)methoxy]-4-iodobenzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H10ClI O
  • Molecular Weight : 320.58 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing halogenated phenyl groups have shown effectiveness against various bacterial strains. In a study evaluating related compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. Studies on structurally similar compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE) and urease, with some derivatives showing IC50 values in the low micromolar range . This suggests that the compound may also possess similar inhibitory effects, making it a candidate for further investigation in neurodegenerative diseases and other conditions where enzyme inhibition is beneficial.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Interaction : Compounds with halogen substituents often exhibit enhanced binding affinity for various receptors due to increased lipophilicity and electronic effects.
  • Oxidative Stress Modulation : Similar compounds have been shown to modulate oxidative stress pathways, which could be a mechanism through which they exert anti-inflammatory effects .

Case Studies

  • Antibacterial Efficacy : A series of synthesized compounds based on the structure of this compound were tested for antibacterial activity. The results indicated that halogenated derivatives exhibited stronger antibacterial properties compared to their non-halogenated counterparts .
  • AChE Inhibition : In studies involving piperazine-derived compounds, several showed significant AChE inhibition, suggesting that similar modifications to this compound could yield potent neuroprotective agents .

Data Table: Biological Activity Summary

Activity TypeCompound TestedResultReference
AntibacterialHalogenated derivativesModerate to strong activity
AChE InhibitionPiperazine derivativesIC50 values ranging from 0.63 µM
Urease InhibitionSulfonamide derivativesStrong inhibition observed

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